Elacytarabine

Übersicht

Beschreibung

Elacytarabine is a fatty acid derivative of cytarabine, a well-known cytotoxic cancer drug. Cytarabine is primarily used to treat leukemia but has limitations such as minimal uptake in solid tumors. This compound was designed to overcome these limitations and has shown considerable uptake in solid tumor cells. It belongs to the nucleoside analog class and has improved biological properties, making it a promising candidate for treating solid tumors such as non-small cell lung cancer, malignant melanoma, and ovarian cancer .

Vorbereitungsmethoden

Elacytarabine is synthesized through an esterification reaction between cytarabine and elaidic acid. This process involves the use of lipid vector technology to enhance the lipophilicity of the compound, thereby improving its cellular uptake and retention . The synthetic route typically involves the following steps:

Activation of Elaidic Acid: Elaidic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Esterification: The activated elaidic acid is then reacted with cytarabine in an appropriate solvent, such as dimethylformamide (DMF), under controlled temperature and pH conditions to form this compound.

Purification: The resulting product is purified using techniques like column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

Elacytarabine undergoes several types of chemical reactions, including:

Hydrolysis: In aqueous environments, this compound can hydrolyze to release cytarabine and elaidic acid.

Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common in biological systems.

Common reagents and conditions used in these reactions include acidic or basic catalysts for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. The major products formed from these reactions are cytarabine and its derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Acute Myeloid Leukemia (AML)

Phase III Studies

Elacytarabine has been primarily studied in the context of late-stage AML. A significant Phase III trial compared this compound with an investigator's choice of standard therapies in patients who had relapsed or were refractory to previous treatments. The study involved 381 participants across North America, Europe, and Australia and aimed to assess overall survival (OS) and response rates .

Results

The trial found no significant differences in OS between the this compound group (3.5 months) and the control group (3.3 months). The response rates were also similar (23% for this compound vs. 21% for the control). The study concluded that neither this compound nor any of the standard treatments provided a clinically meaningful benefit, highlighting a dire need for novel therapeutic strategies in this population .

Side Effects and Tolerability

In clinical trials, this compound was associated with several side effects, including liver dysfunction, headaches, and changes in blood chemistry (elevated cholesterol and potassium levels). These adverse effects were more pronounced than those seen in some standard therapies .

Clinical Trial Summary

| Study Name | Phase | Participants | Comparison | Primary Endpoint | Results |

|---|---|---|---|---|---|

| CLAVELA | III | 381 | This compound vs. Investigator's Choice | Overall Survival (OS) | No significant difference in OS or response rates |

| Other Trials | II | Various | This compound vs. Standard Treatments | Efficacy and Safety | Limited efficacy observed; not recommended for further trials |

Side Effects Profile

| Side Effect | Frequency in this compound Group | Comments |

|---|---|---|

| Liver Dysfunction | Increased incidence | Monitoring required |

| Headaches | Common | Manageable with analgesics |

| Cholesterol Elevation | Noted | Requires monitoring |

| Potassium Elevation | Noted | Requires monitoring |

Case Study 1: Efficacy in Relapsed AML

A small cohort study involving 43 patients indicated that while some individuals experienced a complete response to this compound, overall efficacy was limited. The results were overshadowed by findings from larger trials indicating no significant advantage over standard therapies .

Case Study 2: Safety Profile

Wirkmechanismus

Elacytarabine exerts its effects through a mechanism similar to that of cytarabine but with enhanced properties. As a prodrug, this compound is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase. This active metabolite competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, this compound shows increased cellular uptake and retention, resulting in higher activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis .

Vergleich Mit ähnlichen Verbindungen

Elacytarabine is often compared with other nucleoside analogs, particularly cytarabine. The key differences and similarities are as follows:

Biologische Aktivität

Elacytarabine, also known as CP-4055, is a novel cytotoxic nucleoside analogue derived from cytarabine. It was specifically designed to overcome the limitations associated with cytarabine, particularly its resistance mechanisms in various cancers. This article provides an in-depth analysis of the biological activity of this compound, supported by preclinical studies, clinical trial data, and case studies.

This compound functions as a prodrug that is converted intracellularly into cytarabine triphosphate. Its mechanism of action is similar to that of cytarabine but includes several enhancements:

- Increased Cellular Uptake : this compound demonstrates improved cellular uptake and retention compared to cytarabine, which enhances its efficacy in inhibiting DNA synthesis.

- Resistance Bypass : It has shown the ability to bypass nucleoside transporter-mediated resistance mechanisms that limit the effectiveness of traditional nucleoside analogues like cytarabine .

- Dual Inhibition : In addition to inhibiting DNA synthesis, this compound also inhibits RNA synthesis, a feature not observed with its parent compound .

Preclinical Studies

Numerous preclinical studies have illustrated the potential benefits of this compound:

- In Vitro Studies : Research indicates that this compound can effectively inhibit cell proliferation in various leukemia cell lines. For instance, it demonstrated superior efficacy in preventing DNA synthesis compared to cytarabine in murine models .

-

In Vivo Studies : In animal models, this compound has shown significant antitumor activity:

- A study involving Raji Burkitt’s lymphoma models reported a mean survival time exceeding 70 days for animals treated with this compound, compared to only 13.2 days for those treated with saline or cytarabine .

- Other solid tumor models (e.g., melanoma and non-small cell lung cancer) exhibited partial or complete tumor regression following this compound treatment .

Clinical Trials

This compound has undergone several clinical trials, primarily focusing on hematologic malignancies:

- Phase III Trials : An international randomized phase III study assessed this compound's efficacy versus investigator choice in patients with relapsed/refractory acute myeloid leukemia (AML). Although initial results were promising, further studies indicated limited effectiveness in solid tumors .

- Efficacy in AML : Clinical trials have shown that this compound can induce responses in patients with relapsed/refractory AML. A notable study reported a response rate of approximately 30% among treated patients .

Case Studies

Several case studies provide insight into the clinical application of this compound:

- Case Study 1 : A patient with relapsed AML showed a significant reduction in blast cells after treatment with this compound combined with standard chemotherapy. This case highlighted the potential for this compound to enhance treatment outcomes when used alongside other agents.

- Case Study 2 : In another instance involving a patient with non-small cell lung cancer (NSCLC), this compound was administered alongside bevacizumab. The combination therapy resulted in a notable tumor reduction and improved patient quality of life .

Summary of Findings

The biological activity of this compound is characterized by its enhanced pharmacological properties compared to cytarabine. Key findings include:

| Feature | This compound | Cytarabine |

|---|---|---|

| Cellular Uptake | High | Moderate |

| Resistance Mechanisms Bypass | Yes | No |

| DNA Synthesis Inhibition | Yes | Yes |

| RNA Synthesis Inhibition | Yes | No |

| Efficacy in Solid Tumors | Promising (in preclinical studies) | Limited |

Eigenschaften

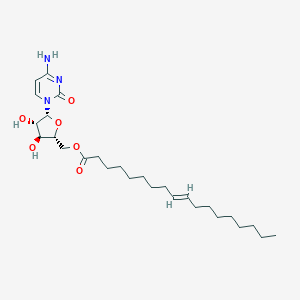

IUPAC Name |

[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl (E)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H45N3O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(31)35-20-21-24(32)25(33)26(36-21)30-19-18-22(28)29-27(30)34/h9-10,18-19,21,24-26,32-33H,2-8,11-17,20H2,1H3,(H2,28,29,34)/b10-9+/t21-,24-,25+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLFGNMFWNBOBGE-FNNZEKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H45N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031218 | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

CP-4055 is the lipophilic 5'-elaidic acid ester of the deoxycytidine analog cytosine arabinoside (cytarabine; Ara-C) with potential antineoplastic activity. As a prodrug, CP-4055 is converted intracellularly into cytarabine triphosphate by deoxycytidine kinase and subsequently competes with cytidine for incorporation into DNA, thereby inhibiting DNA synthesis. Compared to cytarabine, CP-4055 shows increased cellular uptake and retention, resulting in increased activation by deoxycytidine kinase to cytarabine triphosphate, decreased deamination and deactivation by deoxycytidine deaminase, and increased inhibition of DNA synthesis. This agent also inhibits RNA synthesis, an effect not seen with cytarabine. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

101235-34-1, 188181-42-2 | |

| Record name | 5'-Oleoyl cytarabine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101235341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188181422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elacytarabine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05494 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cytarabine-5′-elaidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACYTARABINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TA7WJG93AR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.